molecular formula C15H16N2O2S2 B2584113 N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide CAS No. 898423-02-4

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2584113
CAS No.: 898423-02-4
M. Wt: 320.43
InChI Key: JGDPSQFVPWJUNY-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological and physicochemical properties . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. While the specific biological profile of this compound is under investigation, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these structural analogs indicates potential utility as potent and selective negative allosteric modulators (NAMs) of ZAC, with certain compounds demonstrating IC50 values in the low micromolar range (1–3 μM) . These analogs exhibit non-competitive antagonism and are proposed to target the transmembrane and/or intracellular domains of the receptor, suggesting a state-dependent, allosteric mechanism of action . Thiazole derivatives, in general, are extensively researched for a wide spectrum of biological activities, underscoring the value of this chemotype as a versatile building block in drug discovery and chemical biology . This molecule serves as a valuable chemical tool for researchers exploring ion channel function, allosteric modulation, and structure-activity relationships in pharmaceutical development.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDPSQFVPWJUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Benzamide Core: The acetylated thiazole is reacted with 3-(ethylthio)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine, or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide core can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide with analogs from the evidence:

Compound Name Core Structure Substituents (Thiazole/Thiadiazole) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Thiazole 5-acetyl, 4-methyl C₁₅H₁₆N₂O₂S₂ 336.43 g/mol Acetyl, ethylthio, benzamide
N-(4-Phenyl-3-ethylthiazol-2-yl)benzamide (7a) Thiazole 4-phenyl, 3-ethyl C₁₈H₁₇N₃OS 331.41 g/mol Phenyl, ethyl, benzamide
N-(3-Allyl-4-phenylthiazol-2-yl)benzamide (7c) Thiazole 4-phenyl, 3-allyl C₁₉H₁₇N₃OS 343.42 g/mol Allyl, phenyl, benzamide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-chloro C₁₀H₅ClF₂N₂OS 274.68 g/mol Chloro, difluorophenyl, benzamide
8a (Thiadiazole derivative) Thiadiazole 5-pyridinyl, 3-phenyl C₂₃H₁₈N₄O₂S 414.49 g/mol Pyridinyl, phenyl, benzamide

Key Observations :

  • Core Structure : The target compound and analogs 7a–7c share a thiazole backbone, while 8a and nitazoxanide derivatives utilize thiadiazole or modified thiazole rings. Thiadiazoles often exhibit enhanced metabolic stability but reduced solubility compared to thiazoles.
  • Substituent Effects :
    • The 5-acetyl group in the target compound may improve binding to enzymes (e.g., tyrosinase or PFOR) via hydrogen bonding, similar to the chloro substituent in .
    • The ethylthio group increases lipophilicity (logP ~3.2 estimated), comparable to the allyl group in 7c , which enhances membrane permeability.
Table 2: Spectroscopic Data for Selected Compounds
Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Mass (m/z)
Target Compound ~1670–1690 (amide) δ 2.49 (s, CH₃), 2.63 (s, COCH₃), 7.3–7.7 (m, Ar-H) 336 (M⁺)
8a 1679, 1605 (2C=O) δ 2.49 (s, CH₃), 7.47–7.72 (m, Ar-H) 414 (M⁺)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 1606 (amide) δ 7.36–7.72 (m, Ar-H), 7.95 (d, isoxazole-H) 274 (M⁺)
7a Not reported δ 1.36 (t, CH₃), 7.50–7.71 (m, Ar-H) 331 (M⁺)

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide is a synthetic organic compound that belongs to the thiazole family, known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring integrated with an acetyl group and an ethylthio substituent on the benzamide structure. This unique configuration enhances its chemical properties and biological interactions.

Component Description
Thiazole Ring Contributes to biological activity and enzyme interactions.
Acetyl Group Enhances binding affinity to biological targets.
Ethylthio Group Influences chemical reactivity and potential therapeutic effects.

This compound operates through multiple mechanisms:

  • Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may disrupt cellular processes and modulate signaling pathways, affecting cell survival and proliferation.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antitumor Properties : Exhibits cytotoxicity against human cancer cell lines, with studies reporting IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory responses in vitro.

Case Studies

  • Antitumor Evaluation :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM, indicating strong antitumor potential .
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. It was found to effectively inhibit key enzymes at concentrations lower than those required for similar compounds, suggesting a higher potency .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Key Features Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)benzamideLacks ethylthio groupReduced potency in enzyme inhibition
N-(5-acetyl-4-methylthiazol-2-yl)-5-chloro-benzamideContains chloro groupEnhanced reactivity but lower selectivity
N-(5-bromo-thiazole)-benzamideBromine substituentVaried activity based on halogen effects

Q & A

Q. What are the optimal synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide?

The synthesis involves multi-step procedures, typically starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of acetylated thioamide intermediates with α-haloketones, as seen in structurally analogous compounds .
  • Amide bond formation : Coupling reagents like EDCl/HOBt or chloroacetyl chloride in the presence of bases (e.g., triethylamine) to link the benzamide moiety .
  • Ethylthio group introduction : Thiol-alkylation reactions using ethyl halides or Mitsunobu conditions for sulfur incorporation .
  • Optimization : Solvent choice (dioxane, DMF), temperature (20–80°C), and reaction time (4–24 hrs) are critical for yield and purity .

Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., acetyl group at C5 of thiazole) and ethylthio substitution via characteristic shifts (δ ~2.5–3.0 ppm for SCH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 375.1) and detects impurities .
  • Infrared (IR) Spectroscopy : Confirms amide C=O (1650–1700 cm1^{-1}) and acetyl C=O (1700–1750 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymes?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding to targets like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the ethylthio group’s hydrophobicity and acetyl group’s hydrogen-bonding potential .
  • In Vitro Assays :
  • Fluorescence Polarization : Measure competitive binding against fluorescent probes in enzyme active sites .
  • Kinetic Studies : Determine IC50_{50} values via dose-response curves in enzyme inhibition assays (e.g., nitroreductase or tyrosinase) .
    • Validation : Compare activity with analogs lacking the ethylthio group to isolate its contribution .

Q. What methodologies are effective in analyzing substituent effects on the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
  • Variation of Substituents : Synthesize analogs with sulfonyl (SO2_2) or methylthio (SCH3_3) groups instead of ethylthio (SC2_2H5_5) to assess steric/electronic impacts .
  • Bioactivity Profiling : Test antimicrobial (MIC assays) and anticancer (MTT assays) activities, noting enhanced potency with electron-withdrawing groups (e.g., Cl, CF3_3) .
    • Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with logP and IC50_{50} values .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Purity Verification : Re-examine conflicting samples via HPLC (>95% purity) to rule out impurities .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Mechanistic Follow-Up : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .

Methodological Notes

  • Synthetic Challenges : Ethylthio groups may oxidize during storage; add antioxidants (e.g., BHT) or store under inert gas .
  • Data Reproducibility : Report reaction yields with exact solvent volumes and catalyst grades (e.g., "triethylamine, 99.9%") .
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid in vivo testing without regulatory approval .

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